molecular formula C12H8ClNO B8652495 4-Benzoyl-2-chloropyridine

4-Benzoyl-2-chloropyridine

Cat. No. B8652495
M. Wt: 217.65 g/mol
InChI Key: KDNPGUUWHZBRKB-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

While heating under reflux a 28% sodium methoxide methanol solution mildly, a mixture of 135 g of 4-benzoyl-2-chloropyridine and 150 ml of methanol was added dropwise thereinto over one hour, followed by heating under reflux for further 2 hours. After cooling as it was, the reaction solution was filtered to remove insoluble matters and the solvent was removed. To the residue was added an aqueous sodium bicarbonate solution and the mixture was extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate and then the solvent was removed, to give 130 g of the target compound.
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C[O-].[Na+].[C:6]([C:14]1[CH:19]=[CH:18][N:17]=[C:16](Cl)[CH:15]=1)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CO>[C:6]([C:14]1[CH:19]=[CH:18][N:17]=[C:16]([O:2][CH3:1])[CH:15]=1)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C[O-].[Na+]
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC(=NC=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While heating
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matters
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
To the residue was added an aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC(=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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